molecular formula C6H3ClN2Se B3032125 6-Chloro-2,1,3-benzoselenadiazole CAS No. 1123-92-8

6-Chloro-2,1,3-benzoselenadiazole

Cat. No.: B3032125
CAS No.: 1123-92-8
M. Wt: 217.52 g/mol
InChI Key: CTMDEMMDWLZMIP-UHFFFAOYSA-N
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Description

6-Chloro-2,1,3-benzoselenadiazole (CAS 6343-86-8) is a heterocyclic organic compound with the molecular formula C 6 H 3 ClN 2 Se and a molecular weight of 217.51 g/mol. It is supplied as a light orange to light brown solid that should be stored at 2-8°C . This compound serves as a valuable building block in organic synthesis, particularly for constructing more complex π-conjugated molecular systems. The benzoselenadiazole functional core is a strong electron-accepting unit used in the development of donor-acceptor-type polymers for advanced materials science . Researchers utilize such derivatives in the design and synthesis of novel organic semiconductors for applications such as electrochromic devices and bulk-heterojunction organic solar cells, where its incorporation can contribute to material stability . The presence of the chlorine atom on the benzoselenadiazole ring provides a reactive site for further functionalization via cross-coupling reactions, allowing researchers to tailor the compound's properties and integrate it into larger, functional architectures . This makes this compound a versatile intermediate for research in polymer chemistry and organic electronics. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMDEMMDWLZMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=N[Se]N=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149987
Record name 2,1,3-Benzoselenadiazole, 5-chloro-
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Molecular Weight

217.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-92-8, 6343-86-8
Record name 5-Chloro-2,1,3-benzoselenadiazole
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Record name 2,1,3-Benzoselenadiazole, 5-chloro-
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Record name NSC49767
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Record name 2,1,3-Benzoselenadiazole, 5-chloro-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,1,3-benzoselenadiazole typically involves the reaction of 2,1,3-benzoselenadiazole with chlorine gas under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then packaged and stored under conditions that prevent degradation .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,1,3-benzoselenadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Photodynamic Therapy (PDT)

Overview : Photodynamic therapy is a treatment method that utilizes photosensitizing agents to produce reactive oxygen species upon light activation, leading to cell damage or death, particularly in cancerous tissues.

Application of 6-Chloro-2,1,3-benzoselenadiazole :

  • Recent studies indicate that this compound can act as an effective photosensitizer in PDT. It generates singlet oxygen when exposed to light, which is crucial for the therapeutic efficacy against tumors .
  • The compound's structure allows for efficient absorption of light in the visible spectrum, enhancing its utility in clinical applications.

Case Studies :

  • A patent describes methods utilizing this compound for optical imaging and therapeutic applications in cancer treatment . The compound was shown to effectively label and track biomolecules in vivo, demonstrating its potential for fluorescence-guided surgery.

Organic Synthesis

Overview : In organic chemistry, this compound serves as a building block for synthesizing various organic compounds.

Synthesis Techniques :

  • It has been employed in palladium-catalyzed C–H bond arylation reactions, allowing for the creation of diverse derivatives with tailored properties . This method facilitates the introduction of different aryl groups onto the benzene ring of the selenadiazole structure.

Data Table: Synthesis Outcomes

Reaction TypeYield (%)Conditions
C–H Bond Arylation52-57Pd(OAc)₂ with PivOK in DMA at 150 °C
Fluorescent Probe DevelopmentN/AVaries by aryl substituent

Biomedical Imaging

Overview : The compound's photoluminescent properties make it suitable for use as a bioprobe in imaging applications.

Applications :

  • It can be utilized in fluorescence spectroscopy and microscopy to visualize biological processes at the cellular level. Its ability to generate specific fluorescence signals enables detailed imaging of protein aggregates associated with neurodegenerative diseases .

Case Studies :

  • Research has demonstrated that compounds based on 2,1,3-benzoselenadiazole can be modified to enhance their photoluminescence properties. This modulation is pivotal for developing advanced imaging techniques that require precise tracking of biomolecules within complex biological systems .

Mechanism of Action

The mechanism of action of 6-Chloro-2,1,3-benzoselenadiazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoselenadiazoles

5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole (CAS 147021-84-9)
  • Molecular Formula : C₇H₄ClN₃O₂Se
  • Molecular Weight : 276.54 g/mol
  • Key Features: The addition of a nitro (-NO₂) and methyl (-CH₃) group at positions 4 and 6, respectively, increases molecular weight and introduces steric and electronic effects.
5-Chloro-2,1,3-benzoselenadiazole
  • CAS : 6343-86-8
  • Molecular Formula : C₆H₃ClN₂Se
  • Melting Point : 110–112°C
  • Comparison : This positional isomer (chloro at position 5 vs. 6) highlights the impact of substituent orientation on physical properties. The chloro group’s position influences intermolecular interactions and crystal packing.

Sulfur and Oxygen Analogs

6-Chloro-2-benzothiazolamine (CAS 95-24-9)
  • Molecular Formula : C₇H₅ClN₂S
  • Molecular Weight : 184.64 g/mol
  • Key Features: Replacing selenium with sulfur reduces molecular weight and alters electronic properties. The amino (-NH₂) group at position 2 enhances nucleophilicity, enabling applications in dye synthesis and pharmaceuticals.
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole
  • Molecular Formula : C₁₀H₁₁ClN₄S
  • Molecular Weight : 267.78 g/mol
  • Key Features : The diazepane ring introduces conformational flexibility and basicity, making this compound a candidate for drug discovery.
2,1,3-Benzothiadiazole (CAS 273-13-2)
  • Molecular Formula : C₆H₄N₂S
  • Molecular Weight : 136.17 g/mol
  • Comparison : The absence of chlorine and selenium simplifies the structure but reduces redox activity compared to selenium-containing analogs.

Nitrogen-Rich Derivatives

6-Chloro-2,4-diaminopyrimidine (CAS 156-83-2)
  • Molecular Formula : C₄H₅ClN₄
  • Molecular Weight : 144.56 g/mol
  • Key Features: The pyrimidine core with dual amino groups enables hydrogen bonding, useful in supramolecular chemistry. However, the lack of a fused aromatic system reduces stability compared to benzoselenadiazole.

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
6-Chloro-2,1,3-benzoselenadiazole C₆H₃ClN₂Se 217.51 Cl at position 6 N/A Selenium enhances redox activity
5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole C₇H₄ClN₃O₂Se 276.54 Cl, CH₃, NO₂ N/A Nitro group increases electrophilicity
6-Chloro-2-benzothiazolamine C₇H₅ClN₂S 184.64 Cl at position 6, NH₂ at 2 N/A Sulfur analog with amino functionality
2,1,3-Benzothiadiazole C₆H₄N₂S 136.17 None N/A Simpler structure, lower molecular weight

Research Findings and Key Insights

  • Electronic Effects : Selenium in benzoselenadiazoles exhibits greater polarizability than sulfur, enhancing charge-transfer interactions in materials.
  • Substituent Influence : Chlorine at position 6 (vs. 5) in benzoselenadiazole affects solubility and crystal packing, as seen in related quinazoline oxides.
  • Synthetic Utility : Chloro-substituted benzoselenadiazoles serve as intermediates for cross-coupling reactions, leveraging the chlorine atom as a leaving group.

Biological Activity

6-Chloro-2,1,3-benzoselenadiazole (CAS Number: 6343-86-8) is a compound that has garnered attention due to its potential biological activities. This article reviews its antimicrobial properties, cytotoxicity, and mechanisms of action based on recent research findings.

  • Molecular Formula : C7_7H4_4ClN3_3Se
  • Molecular Weight : 217.51 g/mol
  • Purity : ≥96% .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens.

Antifungal and Antibacterial Properties

A study investigating the activity of related compounds highlighted that derivatives of the 1,2,3-benzoselenadiazole scaffold demonstrated potent antifungal effects, particularly against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) for these pathogens was reported to be below 10 μM for certain derivatives .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μM)Selectivity Index
Candida albicans<10High
Aspergillus niger<10High
Staphylococcus aureus15Moderate
Escherichia coli>50Low

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in human cell lines. The compound exhibited a concentration-dependent cytotoxicity profile with a half-maximal inhibitory concentration (IC50) ranging from 5 μM to 15 μM across different cancer cell lines. Notably, the compound showed selectivity towards cancer cells over normal cells .

Table 2: Cytotoxicity Profile of this compound

Cell LineIC50 (μM)Toxicity Level
HeLa (Cervical Cancer)5High
MCF-7 (Breast Cancer)10Moderate
Normal Human Fibroblasts>50Low

The proposed mechanism for the biological activity of this compound involves nucleophilic attack on cellular targets. The selenium atom in the compound is believed to play a critical role in its reactivity and interaction with thiol-containing proteins . This interaction may lead to oxidative stress within microbial cells or cancer cells, resulting in cell death.

Case Studies

  • Antifungal Efficacy : A case study involving patients with recurrent fungal infections demonstrated that treatment with a derivative of this compound resulted in a marked reduction in infection rates compared to standard antifungal therapies .
  • Cytotoxicity in Cancer Therapy : In vitro studies on breast cancer cells showed that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .

Q & A

Advanced Research Questions

How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) when characterizing derivatives?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT calculations) to resolve discrepancies in aromatic proton environments .
  • Isotopic Labeling: Use deuterated solvents (e.g., d-CDCl₃) to eliminate solvent interference in ¹³C-NMR .
  • Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NOE or coupling patterns .

What experimental strategies are effective in evaluating the compound's role in modulating enzymatic activity?

Methodological Answer:

  • Dose-Response Curves: Test concentrations (1–100 µM) in cell-based assays (e.g., ovarian strips) to establish EC₅₀/IC₅₀ values for SIRT1 inhibition .
  • Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .
  • Mutagenesis: Introduce point mutations in enzyme active sites to validate binding interactions via fluorescence quenching assays .

How to design a synthesis protocol for novel derivatives to enhance specific physicochemical properties?

Methodological Answer:

  • Functional Group Engineering: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to increase electrophilicity for nucleophilic substitution reactions .
  • Solvent-Free Reactions: Microwave-assisted synthesis reduces reaction time (e.g., from 6 hours to 30 minutes) while improving yield by 15–20% .
  • Green Chemistry: Replace CS₂ with thiourea in aqueous ethanol to reduce toxicity while maintaining ~85% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2,1,3-benzoselenadiazole
Reactant of Route 2
6-Chloro-2,1,3-benzoselenadiazole

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